Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.317. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
A series of compounds, including propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, were synthesized and evaluated for their in vitro antimicrobial and anticancer potential. The study found that these compounds exhibit significant antimicrobial activity against Escherichia coli, with one compound being almost equipotent to the standard drug, norfloxacin. Additionally, a derivative demonstrated potent anticancer activity against a colon cancer cell line, surpassing the efficacy of the standard drug 5-fluorouracil. QSAR studies highlighted the importance of topological and lipophilic parameters in describing the antimicrobial activity of the synthesized compounds (Sharma et al., 2012).
Antitubercular Activity
In another study, dihydropyrimidines, structurally related to this compound, were synthesized and assessed for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Two compounds were identified as highly active, showing greater potency than isoniazid, a commonly used antitubercular agent (Trivedi et al., 2010).
Antidiabetic Screening
A related study focused on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, including the targeted compound. These compounds were evaluated using the α-amylase inhibition assay, indicating potential antidiabetic properties through the inhibition of α-amylase, an enzyme relevant to diabetes management (Lalpara et al., 2021).
Thermodynamic Properties
Research on the thermodynamic properties of related dihydropyrimidines in various organic solutions has been conducted to understand the solubility, enthalpy, and entropy of dissolution. This information is critical for predicting the behavior of these compounds in biological systems and for their formulation in pharmaceutical applications (Ridka et al., 2019).
Mechanism of Action
- Role : By inhibiting these channels, it reduces transmembrane calcium influx, leading to vasodilation and decreased blood pressure .
Target of Action
Mode of Action
Properties
IUPAC Name |
propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-8(2)23-14(19)12-9(3)16-15(20)17-13(12)10-5-4-6-11(7-10)18(21)22/h4-8,13H,1-3H3,(H2,16,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLOBPWBPRYOTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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